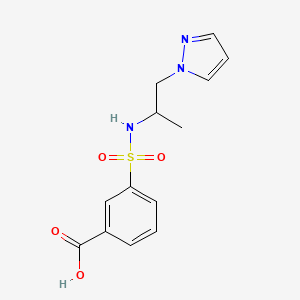
3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid is a complex organic compound that features a pyrazole ring, a sulfamoyl group, and a benzoic acid moiety
Preparation Methods
The synthesis of 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . The sulfamoyl group can be introduced through a sulfonation reaction, and the benzoic acid moiety is often added via a carboxylation reaction. Industrial production methods may involve optimizing these steps to increase yield and purity.
Chemical Reactions Analysis
3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzoic acid ring, leading to various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions
Scientific Research Applications
3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The sulfamoyl group can enhance the compound’s solubility and bioavailability, while the benzoic acid moiety can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar compounds to 3-(1-Pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid include other pyrazole derivatives and benzoic acid derivatives. These compounds share structural similarities but differ in their functional groups and overall reactivity. For example:
Pyrazole derivatives: These include compounds like 1-phenyl-3-(1-pyrazolyl)propan-2-ol, which have similar pyrazole rings but different substituents.
Benzoic acid derivatives: These include compounds like 4-aminobenzoic acid, which have similar benzoic acid moieties but different functional groups.
Properties
IUPAC Name |
3-(1-pyrazol-1-ylpropan-2-ylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-10(9-16-7-3-6-14-16)15-21(19,20)12-5-2-4-11(8-12)13(17)18/h2-8,10,15H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKZYRUGAWRSAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














